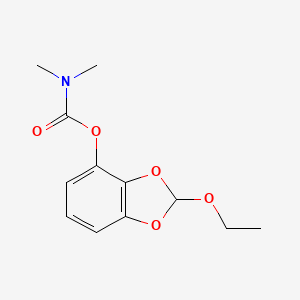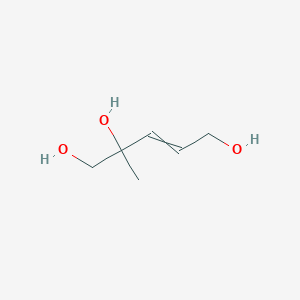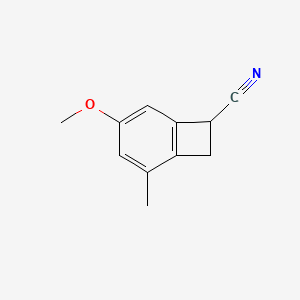![molecular formula C12H13NO5 B14606500 Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate CAS No. 61148-91-2](/img/structure/B14606500.png)
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate typically involves the reaction of 2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate can be compared with other benzodioxole-containing compounds and carbamates:
Similar Compounds:
Uniqueness: The unique combination of the benzodioxole moiety and the carbamate group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61148-91-2 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
ethyl N-[2-(2-oxo-1,3-benzodioxol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO5/c1-2-16-11(14)13-6-5-8-3-4-9-10(7-8)18-12(15)17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Clave InChI |
LKDOCENUZVKKTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC1=CC2=C(C=C1)OC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)
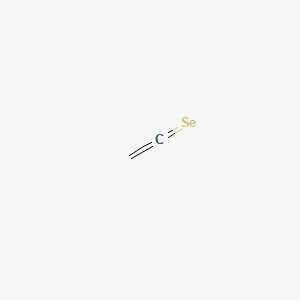

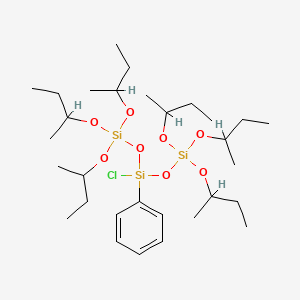
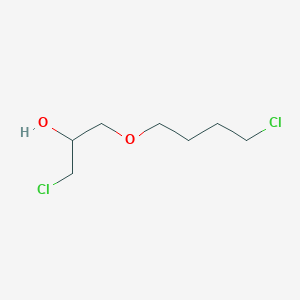
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)




